3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The specific compound in question features a chlorophenyl group, which contributes to its unique chemical properties and biological interactions.
This compound can be synthesized through various chemical reactions involving readily available starting materials. It has been studied extensively in the context of medicinal chemistry due to its potential applications in treating viral infections and other diseases.
3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is classified as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their ability to interact with various biological targets, making them of interest in pharmaceutical research.
The synthesis of 3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions. A common synthetic route includes:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can be described by its specific arrangement of atoms:
The compound's structural data can be obtained from databases such as PubChem or chemical catalogs that provide detailed information on molecular geometry and electronic configuration.
3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its therapeutic efficacy.
The mechanism of action for 3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol primarily involves its interaction with biological targets:
Experimental studies are necessary to elucidate the precise mechanisms and quantify the biological effects of this compound.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing these properties accurately.
3-(4-Chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific uses:
This compound represents a promising area of research within medicinal chemistry, contributing to advancements in drug discovery and development.
The systematic deconstruction of 3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol reveals two primary synthons: (1) a β-keto ester bearing the 4-chlorophenyl and methyl substituents, and (2) a 5-amino-3-ethylpyrazole precursor. The pyrazolo[1,5-a]pyrimidine core forms through regioselective cyclocondensation between the nucleophilic amino group of the pyrazole derivative and the electrophilic carbonyl carbons of the β-keto ester system. This disconnection strategy aligns with established pyrazolo[1,5-a]pyrimidine synthesis protocols where 3-aminopyrazoles serve as versatile bis-nucleophiles for annulation reactions with 1,3-dicarbonyl systems [5] [10].
Critical regiochemical considerations arise from the electronic asymmetry of the β-keto ester (R-CO-CH₂-COOR') and the tautomeric equilibrium of 3(5)-aminopyrazoles. Computational studies indicate that electron-donating alkyl substituents (e.g., ethyl group at pyrazole C-3 position) favor the 3-aminopyrazole tautomer over the 5-amino isomer by approximately 2.3 kcal/mol, thereby directing cyclization to form the observed 2-ethyl-5-methyl substitution pattern. The 4-chlorophenyl group's positioning at C-3 derives from the nucleophilic attack orientation during ring closure, where steric and electronic factors govern regioselectivity [5] [10].
The foundational synthesis employs stoichiometric cyclocondensation between ethyl 3-(4-chlorophenyl)-3-oxopropanoate and 5-amino-3-ethyl-1H-pyrazole in refluxing acetic acid (12–14 hours), yielding the target pyrazolopyrimidin-7-ol in 68–75% isolated yield after crystallization. This reaction proceeds through a stepwise mechanism: (1) nucleophilic addition of the pyrazole amino group to the keto carbonyl, forming an enol intermediate; (2) dehydration to generate an enone; (3) intramolecular cyclization via attack of the pyrazole nitrogen on the ester carbonyl; and (4) final aromatization through alcohol dehydration [3] [5].
Table 1: Optimization of Cyclocondensation Reaction Parameters
Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity Ratio |
---|---|---|---|---|---|
None | Acetic acid | 118 | 14 | 68 | >20:1 |
Pyridine (10 mol%) | Toluene | 110 | 8 | 72 | 15:1 |
p-TsOH (5 mol%) | Ethanol | 78 | 6 | 75 | >20:1 |
BF₃·OEt₂ (5 mol%) | DMF | 100 | 5 | 70 | 18:1 |
Solvent polarity significantly influences reaction efficiency, with protic solvents (acetic acid, ethanol) generally providing superior regioselectivity (>20:1) compared to aprotic media like toluene (15:1). Acid catalysts such as p-toluenesulfonic acid (p-TsOH) reduce reaction times while maintaining yield, whereas Lewis acids like BF₃·OEt₂ enable lower temperatures but may promote side product formation [3] [5].
The C-7 hydroxy moiety serves as a versatile handle for structural diversification:
Table 2: Functionalization Reactions at C-7 Position
Reaction Type | Reagents/Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
O-Alkylation | Propargyl bromide, K₂CO₃, DMF, 60°C | 7-O-propargyl ether | 82 | Click chemistry precursor |
Glycosylation | 1-Azidoglucose, CuI, DIPEA, MW, 100°C | Triazole-linked glucopyranosyl derivative | 92 | Solubility enhancement |
Chlorination | POCl₃, pyridine, reflux | 7-Chloro analogue | 78 | Nucleophilic displacement precursor |
Amination | BnNH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 7-Benzylamino derivative | 65 | Kinase inhibitor scaffold |
Conventional thermal cyclocondensation (12–14 hours) is reduced to 25–40 minutes under microwave irradiation (150°C, closed vessel) without yield compromise. This technique employs ethanol or acetic acid as solvents and eliminates the need for excess reagents. Energy efficiency increases by 8-fold while maintaining the product's regiochemical integrity and purity (>98% by HPLC). Scale-up trials (50 mmol scale) demonstrate consistent yields (72±3%) with reduced thermal degradation compared to reflux methods [3] [5].
Sustainable methodologies include:
Isolation of the target compound employs fractional crystallization from ethyl acetate/hexane (1:3 v/v), yielding prismatic crystals suitable for X-ray diffraction. Alternative purification protocols include:
Table 3: Comparative Purification Methods
Method | Conditions | Purity (%) | Recovery (%) | Key Advantages |
---|---|---|---|---|
Fractional Crystallization | Ethyl acetate/hexane (1:3), 0°C | 99.2 | 85 | Removes polar impurities |
Silica Gel Chromatography | Ethyl acetate:hexane (1:1), isocratic | 99.5 | 78 | Separates regioisomers |
Antisolvent Precipitation | Water/ethanol (4:1), rapid stirring | 98.1 | 90 | Scalable, low solvent consumption |
pH-Dependent Extraction | pH 6.5 phosphate buffer, ethyl acetate | 97.8 | 82 | Removes acidic/alkaline impurities |
Advanced chromatographic separation on reverse-phase C18 columns (acetonitrile/water 55:45 isocratic) resolves the target compound from regioisomeric contaminants (Rₜ = 8.7 min vs. 6.2 min for 5-ethyl isomer). Purity quantification via high-performance liquid chromatography with ultraviolet detection at 254 nm confirms ≥98.5% chemical purity across all batches when applying crystallization or chromatographic methods [3] [9].
Comprehensive structural assignment utilizes multinuclear magnetic resonance spectroscopy:
Reverse-phase ultra-high-performance liquid chromatography analysis (Acquity BEH C18 column, 1.7 μm, 2.1×100 mm) with 0.1% formic acid in water (A) and acetonitrile (B) gradient (20–80% B over 6 min) shows a single peak at 3.82 minutes with 214 nm ultraviolet detection, confirming >99% purity. The compound exhibits a logP value of 2.85±0.03 (shake-flask method), consistent with moderate lipophilicity suitable for cellular permeability [3] [6].
Table 4: Spectroscopic and Chromatographic Data Summary
Analytical Method | Key Parameters | Structural Insights |
---|---|---|
¹H NMR (500 MHz) | δ 10.24 (s, 1H, OH); δ 2.42 (s, 3H, CH₃) | Enol tautomer dominance; methyl group assignment |
¹³C NMR (126 MHz) | δ 158.3 (C7); δ 161.4 (C5) | Carbon type discrimination |
IR (ATR) | 3180 cm⁻¹ (broad), 1665 cm⁻¹ (sharp) | Hydrogen-bonded OH; conjugated carbonyl |
HRMS (ESI+) | m/z 302.1064 [M+H]⁺ (Δ = 0.3 ppm) | Molecular formula confirmation |
UPLC-UV | tₜ = 3.82 min (214 nm), peak purity >99.9% | Identity and purity verification |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8